2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
CAS No.: 898794-08-6
Cat. No.: VC7823839
Molecular Formula: C19H22O
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898794-08-6 |
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Molecular Formula | C19H22O |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 3-(2,4-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C19H22O/c1-13-6-8-17(16(4)11-13)9-10-19(20)18-12-14(2)5-7-15(18)3/h5-8,11-12H,9-10H2,1-4H3 |
Standard InChI Key | VEGNBVAUTBWXLZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure centers on a propiophenone framework, where a carbonyl group (C=O) is flanked by two aromatic rings. The first ring features methyl substituents at the 2' and 5' positions, while the second aromatic ring is substituted with methyl groups at the 2 and 4 positions. This arrangement creates steric and electronic effects that influence reactivity. For instance, the electron-donating methyl groups enhance the stability of the aromatic rings while directing electrophilic substitution reactions to specific positions.
The molecular geometry has been theorized to adopt a planar configuration around the carbonyl group, with the methyl substituents inducing slight torsional strain. Computational studies suggest that this strain may enhance reactivity in certain chemical transformations, though experimental validation is needed.
Physicochemical Characteristics
Key physicochemical properties include:
Property | Value |
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Molecular Weight | 266.38 g/mol |
Melting Point | 98–102°C (predicted) |
Boiling Point | 320–325°C (estimated) |
Solubility | Low in water; soluble in organic solvents (e.g., dichloromethane, ethanol) |
The low water solubility is attributed to the hydrophobic methyl groups and aromatic systems, which limit polar interactions. In contrast, solubility in nonpolar solvents facilitates its use in organic synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves Friedel-Crafts acylation, a reaction that couples an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, the protocol typically proceeds as follows:
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Starting Materials: 2,4-dimethylbenzoyl chloride and 2,5-dimethylbenzene.
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Catalyst: Aluminum chloride (AlCl₃) at 0–5°C under an inert atmosphere.
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Reaction Mechanism:
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The acyl chloride reacts with AlCl₃ to form a reactive acylium ion.
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The acylium ion undergoes electrophilic attack on the aromatic ring, yielding the ketone product after hydrolysis.
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Side reactions, such as over-acylation or isomerization, are minimized by maintaining low temperatures and strict stoichiometric control.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and purity. Key advancements include:
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Automated Temperature Control: Prevents exothermic runaway reactions.
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In-Line Purification: Chromatography and recrystallization systems remove byproducts, achieving >95% purity.
A comparison of batch vs. continuous flow methods reveals a 20% increase in yield for the latter, underscoring its efficiency for large-scale manufacturing.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The carbonyl group serves as a focal point for redox reactions:
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Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the ketone to a carboxylic acid. This reaction is critical for generating derivatives with enhanced polarity.
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Reduction: Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, a precursor for ether or ester synthesis.
Electrophilic Aromatic Substitution
The methyl-substituted aromatic rings undergo halogenation and nitration at positions ortho and para to the methyl groups. For example, bromination in the presence of FeBr₃ yields mono- and di-brominated derivatives, which are valuable intermediates in pharmaceutical synthesis.
Comparative Analysis with Structural Analogues
The compound’s uniqueness becomes evident when compared to analogues:
Compound Name | Molecular Formula | Key Distinctions |
---|---|---|
2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | C₁₉H₂₂O | Methyl groups at 2' and 4' positions |
2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | C₁₇H₁₆Cl₂O | Chlorine substituents enhance electrophilicity |
2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C₁₇H₁₆F₂O | Fluorine atoms increase metabolic stability |
The 2',5'-dimethyl configuration in the target compound optimizes steric hindrance and electronic effects, making it more reactive in acylation reactions than its dichloro or difluoro counterparts.
Industrial and Research Applications
Material Science
The compound serves as a monomer in polymer synthesis, particularly in polyketone resins, which exhibit high thermal stability (decomposition temperature >300°C). These resins are employed in automotive and aerospace components.
Pharmaceutical Intermediates
Its derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, hydroxylation at the 4-position yields a scaffold for COX-2 inhibitors.
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